Plumierid

Übersicht

Beschreibung

Plumieride (also known as 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indole-1-acetic acid) is a small molecule that has been studied for its potential use in a variety of scientific research applications. It is a naturally occurring compound found in the plant genus Plumeria, and has been studied for its ability to inhibit enzymes and modulate various biochemical pathways.

Wissenschaftliche Forschungsanwendungen

Antioxidatives Potenzial

Plumierid wurde auf sein antioxidatives Potenzial gegen CCl4-induzierte peroxidative Schäden in der Leber von Ratten untersucht. Dies deutet auf ein mögliches Einsatzgebiet zum Schutz vor oxidationsbedingten Krankheiten hin .

Pharmakologische Aktivitäten

Plumeria-Arten, aus denen this compound isoliert wird, werden zur Behandlung verschiedener Erkrankungen wie Rheuma, Durchfall, Geschlechtskrankheiten und Lepra eingesetzt. Sie haben auch algicide, antibakterielle und zytotoxische Aktivitäten gezeigt .

Antifungal- und Anti-inflammatorische Eigenschaften

This compound hat eine signifikante antifungale Wirkung gegen Dermatophyten gezeigt und die Expression von Virulenzgenen in Candida albicans herunterreguliert. Es zeigte auch entzündungshemmende Eigenschaften, indem es die Expression von Entzündungsmarkern bei infizierten Mäusen reduzierte .

Antibakterielle Wirkung

Der methanolische Extrakt von Plumeria alba, der this compound enthält, hat eine antimikrobielle Wirkung gegen verschiedene Krankheitserreger, darunter Bacillus anthracis und Pseudomonas aeruginosa gezeigt .

Fungitoxicität

This compound besitzt eine starke Fungitoxicität gegen Dermatophyten, die eine Gruppe von Pilzen sind, die Hauterkrankungen verursachen .

Zytotoxische Wirkung

Obwohl this compound nur eine geringe zytotoxische Wirkung gegen die P388-Leukämiezelllinie hat, deutet dies auf ein Potenzial für die Krebsforschung hin, wobei weitere Studien erforderlich sind, um seine Wirksamkeit zu verbessern .

Wirkmechanismus

Target of Action

Plumieride, an iridoid isolated from Plumeria obtusa L. leaves , has been found to primarily target Candida albicans (CA) , a common cause of superficial fungal infections in humans . It also targets chitinases , enzymes that break down chitin, a component of the cell walls of fungi .

Mode of Action

Plumieride exhibits its antifungal activity by interacting with its targets and inducing changes in their function. In vitro studies have shown that plumieride has better antifungal activity than fluconazole, a standard antifungal drug . It also downregulates the expression of CA virulence genes (ALS1, Plb1, and Hyr1) . Furthermore, it inhibits chitinolytic activity, thereby affecting the structural integrity of the fungal cell wall .

Biochemical Pathways

The primary biochemical pathway affected by plumieride is the expression of CA virulence genes. By downregulating these genes, plumieride interferes with the ability of CA to proliferate and colonize various tissues . This results in a decrease in the pathogenicity of CA .

Pharmacokinetics

It is known that it can be administered subcutaneously . Further scientific studies on the pharmacokinetics of plumieride will contribute to understanding its pharmacological effects .

Result of Action

The administration of plumieride results in a significant reduction in the microscopic skin lesions caused by CA infection . It also modulates the expression of proinflammatory cytokines and inflammatory markers in a dose-dependent manner .

Action Environment

The action of plumieride can be influenced by environmental factors. For instance, the effectiveness of plumieride against CA-induced dermatitis in mice was observed under controlled laboratory conditions . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Plumieride has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have strong antifungal activity . It also downregulates the expression of Candida albicans virulence genes . The molecular formula of Plumieride is C21H26O12 .

Cellular Effects

Plumieride has been shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce the microscopic skin lesions and modulate the expression of all measured proinflammatory cytokines and inflammatory markers in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Plumieride involves its interaction with various biomolecules. It interferes with the expression of Candida albicans virulence factors and modulates the inflammatory response in the skin of mice infected with Candida albicans .

Temporal Effects in Laboratory Settings

It has been observed that Plumieride has better antifungal activity than fluconazole, manifested by a wider zone of inhibition and a lower MIC .

Dosage Effects in Animal Models

In animal models, the effects of Plumieride vary with different dosages. It has been reported that treatment of Candida albicans-infected mice with Plumieride significantly reduced the microscopic skin lesions and modulated the expression of all measured proinflammatory cytokines and inflammatory markers in a dose-dependent manner .

Metabolic Pathways

It is known that Plumieride has significant effects on various biochemical reactions, indicating that it may interact with various enzymes or cofactors .

Transport and Distribution

Given its significant effects on various types of cells and cellular processes, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its significant effects on various types of cells and cellular processes, it is likely that it is directed to specific compartments or organelles .

Eigenschaften

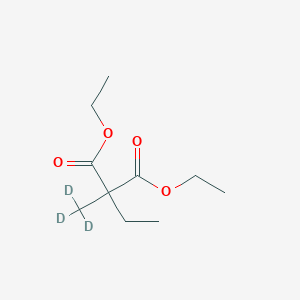

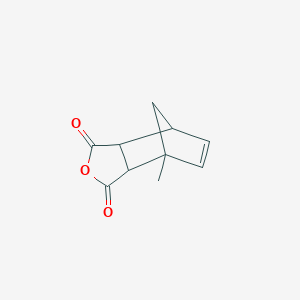

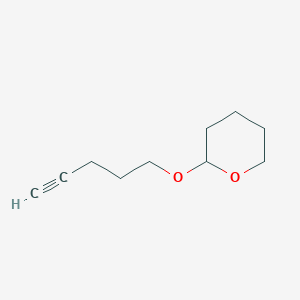

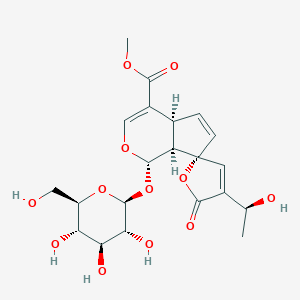

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPMSFXOYJXDNJ-IRFSQMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199109 | |

| Record name | Plumieride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511-89-7 | |

| Record name | Plumieride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumieride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumieride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLUMIERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.